
4-溴-3,5-二甲基-1-(四氢吡喃-2-基)吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
联吡唑的合成
4-溴-3,5-二甲基-1-(四氢吡喃-2-基)吡唑可以作为合成1,4'-联吡唑的起始原料。 联吡唑是一类重要的化合物,由于其生物活性,在药物化学中具有广泛的应用 .
药物应用
该化合物也可能参与各种药物和生物活性化合物的合成。 例如,吡唑衍生物已被用于创建具有治疗作用的抑制剂 .
先进材料合成
该化合物中存在的溴原子表明其在制备固态六配位配合物方面的潜在应用,这可能与材料科学中创建具有特定性质的新型材料相关 .
生物学研究
吡唑衍生物因其生物活性而受到研究。 例如,某些吡唑衍生物已被证明可诱导癌细胞凋亡,这对癌症治疗来说是一个理想的效果 .
化学研究
4-溴-3,5-二甲基-1-(四氢吡喃-2-基)吡唑的结构表明它可能是化学研究中通过[3 + 2]环加成等反应合成更复杂分子的宝贵中间体 .
生化分析
Biochemical Properties
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other compounds. Additionally, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function .
Cellular Effects
The effects of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. In cancer cells, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole has been observed to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, it can affect cellular proliferation and differentiation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding may involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects. These findings highlight the importance of dosage optimization in the development of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole-based therapies .
Metabolic Pathways
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic flux and levels of specific metabolites can be altered by 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole, affecting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. The localization of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole within cells can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4-bromo-3,5-dimethyl-1-(oxan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-14-9/h9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNKVHBFAOKTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCCCO2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670577 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-69-8 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
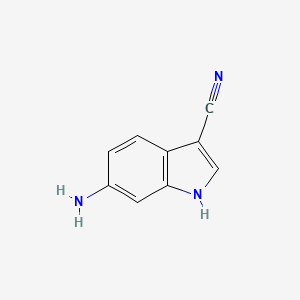
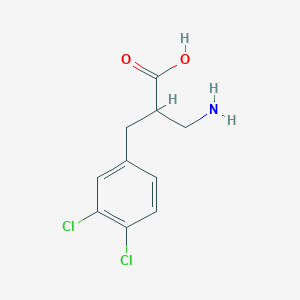
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)
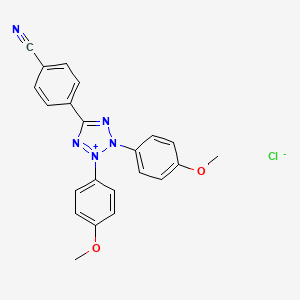

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)
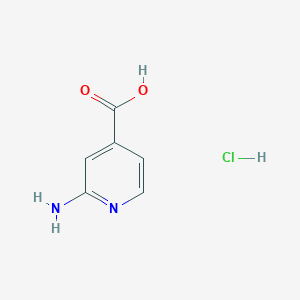

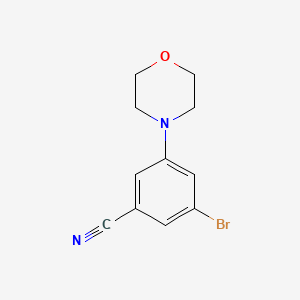
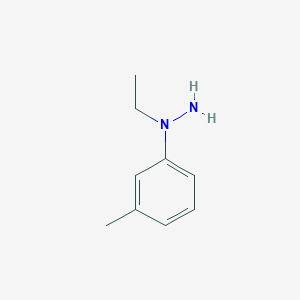
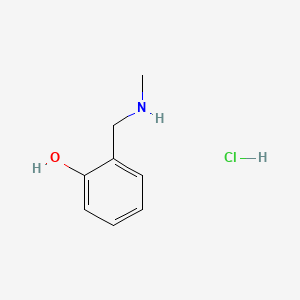
![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)

